![molecular formula C4H6N2O B2854119 1-Methyl-1H-pyrazol-4-ol CAS No. 78242-20-3](/img/structure/B2854119.png)
1-Methyl-1H-pyrazol-4-ol
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Overview
Description
1-Methyl-1H-pyrazol-4-ol is a compound with the molecular formula C4H6N2O . It has a molecular weight of 98.10 g/mol . The IUPAC name for this compound is 1-methylpyrazol-4-ol . It is also known by other synonyms such as 1-methyl-4-hydroxy-1H-pyrazole and 4-Hydroxy-1-methyl-1H-pyrazole .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 98.10 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and monoisotopic mass of the compound are 98.048012819 g/mol . The topological polar surface area of the compound is 38 Ų .Scientific Research Applications
Corrosion Inhibition
- Corrosion Mitigation in Petroleum Industry : Pyrazol derivatives, including those related to 1-Methyl-1H-pyrazol-4-ol, have shown promise in mitigating corrosion in the petroleum industry. Specifically, they are used for steel corrosion inhibition in acidizing environments, crucial for oil well stimulation. Advanced techniques like electrochemical impedance spectroscopy and molecular dynamics support their effectiveness in forming protective layers against corrosion (Singh et al., 2020).
Green Chemistry and Catalysis
- Environmentally Friendly Catalysts : In the context of green chemistry, pyrazol derivatives have been utilized as biodegradable and environmentally friendly biopolymer-based solid acid catalysts. This application is significant in synthesizing bis(pyrazol-5-ols), highlighting the role of these compounds in promoting sustainable and eco-friendly chemical processes (Mosaddegh et al., 2010).
Material Science and Structural Analysis
- Structural and Spectral Investigations : Research on this compound derivatives includes structural and spectral analysis using techniques like X-ray diffraction and NMR spectroscopy. These studies are fundamental in understanding the chemical and physical properties of these compounds, which could have implications in various material science applications (Viveka et al., 2016).
Medical Research
- Cancer Research and Drug Development : Although excluding direct drug use and dosage details, it's notable that derivatives of this compound have been investigated for their potential in treating diseases like prostate cancer. These compounds have been evaluated for their ability to inhibit specific cancer antigens, contributing to the development of novel anti-cancer drugs (Nakao et al., 2014).
Antipsychotic Research
- Potential Antipsychotic Agents : Research into certain pyrazol derivatives has revealed their potential as novel antipsychotic agents. These studies, focusing on their behavioral effects in animal models and interactions with neurotransmitter receptors, contribute to the understanding of new therapeutic avenues for psychiatric conditions (Wise et al., 1987).
Safety and Hazards
1-Methyl-1H-pyrazol-4-ol may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazol-4-ol is known to interact with several targets. It has been found to have potent antileishmanial and antimalarial activities . The compound’s primary targets include Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
A molecular docking study conducted onLm-PTR1 , a protein target in Leishmania, justified the better antileishmanial activity of a similar compound . This suggests that this compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the pathogens.
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it is likely that the compound affects pathways crucial to the survival and replication of leishmania and plasmodium species .
Result of Action
The result of this compound’s action is the inhibition of the growth or survival of Leishmania and Plasmodium species, leading to its antileishmanial and antimalarial effects . For instance, a similar compound displayed superior antipromastigote activity, which was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
properties
IUPAC Name |
1-methylpyrazol-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-6-3-4(7)2-5-6/h2-3,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQASUNMXKLPOOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78242-20-3 |
Source
|
Record name | 1-Methyl-1H-pyrazol-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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